3,4-Dibromothiophene-2-sulfonyl fluoride
Description
Contextualization within Advanced Organosulfur and Thiophene (B33073) Chemistry
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry, materials science, and synthetic organic chemistry. nih.gov As a class of sulfur-containing heterocycles, thiophenes often exhibit potent pharmacological activities, and the thiophene nucleus is a key component in numerous approved drugs. nih.gov The compound 3,4-dibromothiophene-2-sulfonyl fluoride (B91410) is situated within this context as a highly functionalized thiophene derivative. The presence of the sulfur atom in the ring, combined with the electron-withdrawing sulfonyl fluoride group and the synthetically versatile bromine atoms, creates a unique electronic and reactive profile, making it a valuable subject of study in advanced organosulfur chemistry.
Importance of the Sulfonyl Fluoride Moiety in Contemporary Organic Synthesis and Chemical Biology
The sulfonyl fluoride (-SO₂F) group has garnered immense attention for its distinctive combination of stability and reactivity. nih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are notably stable under many physiological conditions and are resistant to reduction. sigmaaldrich.com This balanced reactivity has made them privileged electrophiles, or "warheads," in chemical biology for the design of covalent inhibitors and biological probes. nih.gov
A significant breakthrough in the application of sulfonyl fluorides was the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry reaction. sigmaaldrich.comacs.org This reaction allows for the efficient and reliable formation of robust chemical linkages with a variety of nucleophiles. acs.org In biological contexts, sulfonyl fluorides are not limited to reacting with cysteine, the most common target for covalent inhibitors. They can form stable covalent adducts with a range of other nucleophilic amino acid residues, including lysine, tyrosine, and histidine, greatly expanding the scope of potential protein targets. acs.orgacs.org
| Amino Acid Residue | Reactivity with Sulfonyl Fluoride | Adduct Stability | Significance |
|---|---|---|---|
| Tyrosine (Tyr) | Reactive | Stable Adduct | Frequent target in ligand-binding sites. acs.orgacs.org |
| Lysine (Lys) | Reactive | Stable Adduct | Alternative nucleophile for covalent targeting. acs.orgacs.org |
| Histidine (His) | Reactive | - | Identified as a potential target for covalent modification. acs.orgacs.org |
| Serine (Ser) | Reactive | Stable Adduct | Classic target, especially in protease active sites. nih.gov |
| Cysteine (Cys) | Reactive | Unstable Adduct | Generally considered unsuitable for sustained covalent inhibition with sulfonyl fluorides. acs.orgacs.org |
Strategic Role of Polyhalogenated Thiophene Scaffolds in Synthetic Methodologies
Polyhalogenated thiophenes are valuable and versatile building blocks in organic synthesis. The halogen atoms serve as handles for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This allows for the programmed and regioselective introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
In the case of 3,4-dibromothiophene-2-sulfonyl fluoride, the two bromine atoms on the thiophene ring provide orthogonal sites for further functionalization. This dual-handle approach is strategically significant, as it allows one part of the molecule (the sulfonyl fluoride) to be reserved for covalent targeting or SuFEx ligation, while the other parts (the bromo-positions) can be elaborated to achieve desired properties like target affinity, selectivity, or solubility. Such scaffolds are crucial for developing modular chemical probes and complex drug candidates. evitachem.com Halogenated thiophenes have also found utility as solvent additives in materials science, highlighting their diverse strategic roles. rsc.org
| Property | Value |
|---|---|
| Molecular Formula | C₄H₂Br₂S |
| Molecular Weight | 241.93 g/mol |
| Boiling Point | 221-222 °C |
| Melting Point | 4-5 °C |
| Density | 2.188 g/mL at 25 °C |
Research Trajectory and Emerging Directions for Brominated Thiophene Sulfonyl Fluorides
The research trajectory for compounds like this compound is driven by the synergistic potential of its constituent parts. The growing interest in covalent drug discovery and chemical biology fuels the demand for novel electrophilic scaffolds. The sulfonyl fluoride moiety is central to this trend, with ongoing research focused on mapping its reactivity across the proteome and developing more selective covalent probes. nih.gov
Emerging directions point towards the use of multifunctional scaffolds like brominated thiophene sulfonyl fluorides in fragment-based drug discovery and the development of probes for mapping protein-protein interactions. nih.gov The ability to perform late-stage functionalization via the bromine atoms is particularly attractive. This allows for the rapid generation of diverse compound libraries where a common core (the thiophene sulfonyl fluoride) can be systematically modified to optimize biological activity. Future applications will likely harness the SuFEx reactivity for creating novel biomaterials and bioconjugates, while the polyhalogenated thiophene core will enable the synthesis of highly tailored molecular probes with precisely tuned electronic and steric properties. nih.govresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C4HBr2FO2S2 |
|---|---|
Molecular Weight |
324.0 g/mol |
IUPAC Name |
3,4-dibromothiophene-2-sulfonyl fluoride |
InChI |
InChI=1S/C4HBr2FO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H |
InChI Key |
GPAZZZOJQHIWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)S(=O)(=O)F)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dibromothiophene 2 Sulfonyl Fluoride
Direct Fluorosulfonylation Strategies
Direct fluorosulfonylation strategies focus on introducing the -SO2F group onto a thiophene (B33073) ring that already contains the desired bromine substituents. This can be achieved through various modern synthetic methods.
Radical fluorosulfonylation has emerged as a powerful tool for the synthesis of sulfonyl fluorides. nih.gov These methods often involve the generation of a fluorosulfonyl radical (•SO2F), which can then engage with a suitable substrate. For thiophene derivatives, this approach would typically involve the reaction of a lithiated or organometallic thiophene species with a source of the fluorosulfonyl radical.
Recent advancements have introduced bench-stable, redox-active fluorosulfonyl radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts. nih.govnih.gov These reagents can generate •SO2F radicals under photoredox conditions. nih.gov A plausible, though not explicitly documented, pathway for the synthesis of 3,4-Dibromothiophene-2-sulfonyl fluoride (B91410) would involve the generation of 2-lithio-3,4-dibromothiophene, which could then be trapped by an electrophilic •SO2F source.
The general mechanism for such a photoredox-catalyzed reaction involves the excitation of a photocatalyst, which then engages in a single electron transfer (SET) with the radical precursor to generate the fluorosulfonyl radical. nih.gov This radical could then add to the thiophene derivative to furnish the final product.
Electrochemical methods offer a mild and environmentally benign route to sulfonyl fluorides from readily available thiols or disulfides. nih.govnih.gov This strategy avoids the need for harsh oxidants and catalysts. nih.gov The general protocol involves the electrochemical oxidative coupling of a thiol with an inexpensive and safe fluoride source like potassium fluoride (KF). nih.govthieme.de
For the synthesis of 3,4-Dibromothiophene-2-sulfonyl fluoride, this would necessitate the preparation of 3,4-dibromothiophene-2-thiol as the starting material. The electrochemical process typically involves the anodic oxidation of the thiol to a disulfide intermediate, which is then further oxidized and fluorinated to yield the corresponding sulfonyl fluoride. nih.gov The reaction is often carried out using simple graphite (B72142) and stainless steel electrodes. nih.gov The use of a continuous-flow reactor can significantly accelerate the reaction time from hours in a batch process to mere minutes. tue.nl
| Starting Material | Reagents | Key Conditions | Product | Ref |
| Heteroaryl Thiols | KF, Pyridine | Electrochemical oxidation, Graphite/Stainless Steel electrodes | Heteroaryl Sulfonyl Fluorides | nih.gov |
| Thiols/Disulfides | KF | Anodic oxidation, Continuous-flow reactor | Sulfonyl Fluorides | tue.nl |
Palladium-catalyzed cross-coupling reactions provide a robust and versatile method for forming C-S bonds, and have been successfully adapted for the synthesis of sulfonyl fluorides from aryl halides. nih.gov A one-pot procedure has been developed for the conversion of aryl and heteroaryl bromides into sulfonyl fluorides. scispace.comrsc.org
This process involves an initial palladium-catalyzed sulfonylation of the aryl bromide using a sulfur dioxide source, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govrsc.org The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, like N-Fluorobenzenesulfonimide (NFSI), to afford the final sulfonyl fluoride. nih.govrsc.org Given that the target molecule possesses two bromine atoms, careful control of reaction conditions would be crucial to achieve selective conversion at the 2-position of the 3,4-dibromothiophene (B32776) precursor. The reaction demonstrates excellent functional group tolerance, making it a potentially powerful tool for complex molecule synthesis. nih.govscispace.com
| Substrate | SO2 Source | Fluorine Source | Catalyst | Product | Ref |
| Aryl/Heteroaryl Bromides | DABSO | NFSI | Palladium catalyst | Aryl/Heteroaryl Sulfonyl Fluorides | nih.govrsc.org |
| Aryl Thianthrenium Salts | Na2S2O4 | NFSI | Palladium catalyst | Aryl Sulfonyl Fluorides | rsc.org |
Preparation of Brominated Thiophene Precursors
The synthesis of the target molecule is critically dependent on the availability of the correctly substituted 3,4-dibromothiophene intermediate.
The direct bromination of thiophene is often difficult to control, as the reactivity at the 2- and 5-positions is significantly higher than at the 3- and 4-positions. guidechem.com Direct bromination with reagents like Br2 tends to yield a sequence of products, starting with 2-bromothiophene (B119243), then 2,5-dibromothiophene, and subsequently tri- and tetra-brominated species. chemicalforums.com Achieving 3,4-disubstitution via direct electrophilic attack is challenging. guidechem.com
To overcome this, regioselective methods are employed. One powerful strategy involves the use of directed lithiation. google.commdpi.com By treating a thiophene derivative with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), a specific proton can be abstracted to form a lithiated intermediate. google.commdpi.com Subsequent quenching with an electrophilic bromine source, such as Br2, introduces a bromine atom at the lithiated position. google.com This allows for precise control over the position of bromination, which is essential for synthesizing precursors for complex molecules. google.comresearchgate.net
Several specific routes have been established for the synthesis of 3,4-dibromothiophene. Due to the difficulty of direct bromination, indirect methods are generally preferred. guidechem.com
One common and effective two-step method starts with the exhaustive bromination of thiophene to produce 2,3,4,5-tetrabromothiophene. chemicalforums.com This is followed by a selective reduction (debromination) using zinc powder in acetic acid, which preferentially removes the bromine atoms at the more reactive α-positions (2 and 5), yielding the desired 3,4-dibromothiophene. chemicalforums.comgoogle.comscispace.com This method can produce the product in high yield (up to 95%) and purity (99.98%). google.com
Another reported method involves treating the readily available 2-bromothiophene with a mixture of sodamide and potassium tert-butoxide in liquid ammonia. tandfonline.com This induces a disproportionation reaction that produces 3,4-dibromothiophene in yields of 58-68% after fractional distillation. tandfonline.com
| Precursor | Reagents | Key Conditions | Product | Yield | Ref |
| 2,3,4,5-Tetrabromothiophene | Zinc powder, Acetic acid | Reflux at 55-70 °C | 3,4-Dibromothiophene | up to 95% | google.com |
| 2-Bromothiophene | Sodamide, Potassium tert-butoxide | Liquid ammonia | 3,4-Dibromothiophene | 58-68% | tandfonline.com |
| Thiophene | Hydrobromic acid, Hydrogen peroxide | - | 3,4-Dibromothiophene | High | researchgate.net |
Integration of the Sulfonyl Fluoride Group onto Halogenated Thiophenes
The introduction of a sulfonyl fluoride group onto a halogenated thiophene ring, such as 3,4-dibromothiophene, requires methods that are tolerant of the existing carbon-bromine bonds. The following sections detail established and plausible synthetic routes for achieving this transformation.
The most direct and widely employed method for the synthesis of aryl and heteroaryl sulfonyl fluorides is the nucleophilic substitution of a chloride atom from a corresponding sulfonyl chloride precursor. This halide exchange reaction is a cornerstone in the synthesis of this compound, primarily due to the commercial availability of its precursor, 3,4-Dibromothiophene-2-sulfonyl chloride.
The reaction involves treating the sulfonyl chloride with a suitable fluoride source. The choice of fluorinating agent and reaction conditions can be tailored to optimize yield and purity. Common reagents include alkali metal fluorides like potassium fluoride (KF) and potassium bifluoride (KHF₂), as well as quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). The reaction is typically performed in a polar aprotic solvent, like acetonitrile (B52724) or dimethylformamide, and may be facilitated by heating or the use of phase-transfer catalysts like crown ethers to enhance the solubility and nucleophilicity of the fluoride salt. A recent mild and efficient procedure utilizes a biphasic mixture of potassium fluoride in water/acetone, which provides a broad range of sulfonyl fluorides in high yields.
| Fluoride Source | Typical Solvent | Common Conditions | Key Advantages |
|---|---|---|---|
| Potassium Fluoride (KF) | Acetonitrile, Acetone/Water | Heating, often with a phase-transfer catalyst (e.g., 18-crown-6) | Cost-effective and readily available |
| Potassium Bifluoride (KHF₂) | Acetonitrile, THF | Heating; often used in aqueous biphasic systems | Less hygroscopic than KF |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF), Dichloromethane | Room temperature; often used as a solution in THF | High reactivity and solubility in organic solvents |
Alternative strategies bypass the often-reactive sulfonyl chloride intermediates, utilizing more stable precursors like sulfonyl hydrazides and sulfonates.
From Sulfonyl Hydrazides: A notable method involves the conversion of sulfonyl hydrazides into sulfonyl fluorides. Research by Tang and Wang demonstrated a simple and effective fluorination of sulfonyl hydrazides using Selectfluor as the fluorinating agent. This reaction proceeds in water at elevated temperatures (e.g., 60 °C) without the need for additional catalysts or additives. This approach is valued for its operational simplicity and use of an environmentally benign solvent. The required 3,4-Dibromothiophene-2-sulfonyl hydrazide precursor can be synthesized from the corresponding sulfonyl chloride by reaction with hydrazine (B178648) hydrate.
From Sulfonates: Aryl sulfonates and sulfonic acids can also serve as starting materials. A one-pot, two-step procedure has been developed where the sulfonic acid or sulfonate is first converted in situ to the sulfonyl chloride using a chlorinating agent like cyanuric chloride. This is immediately followed by the addition of a fluoride source, such as KHF₂, to perform the halide exchange and yield the final sulfonyl fluoride.
| Precursor | Key Reagents | Typical Conditions | Reference Concept |
|---|---|---|---|
| Sulfonyl Hydrazide | Selectfluor | Water, 60 °C | Tang and Wang Method |
| Sulfonic Acid / Sulfonate | 1. Cyanuric Chloride 2. KHF₂ | One-pot, two-step; Acetonitrile, 60 °C | Qin and Sun Method |
Primary sulfonamides, which are generally stable and readily available compounds, offer another synthetic route. The corresponding precursor, 3,4-Dibromothiophene-2-sulfonamide, can be prepared by reacting 3,4-Dibromothiophene-2-sulfonyl chloride with ammonia.
A modern approach reported by Cornella and co-workers enables the direct conversion of primary sulfonamides to sulfonyl fluorides. The methodology involves the activation of the sulfonamide with a pyrylium (B1242799) salt (Pyry-BF₄) and magnesium chloride (MgCl₂) to form the sulfonyl chloride intermediate in situ. Subsequent nucleophilic fluorination with potassium fluoride (KF) in the same reaction vessel furnishes the desired sulfonyl fluoride. This one-pot method is distinguished by its mild conditions (e.g., MeCN at 60 °C) and high chemoselectivity, allowing for the transformation to occur in densely functionalized molecules without affecting other sensitive groups.
| Precursor | Activating Agent | Chloride Source | Fluoride Source | Typical Conditions |
|---|---|---|---|---|
| Primary Sulfonamide | Pyrylium tetrafluoroborate (B81430) (Pyry-BF₄) | Magnesium Chloride (MgCl₂) | Potassium Fluoride (KF) | Acetonitrile (MeCN), 60 °C |
Direct C-H functionalization or halogen-metal exchange offers a powerful and convergent approach to installing the sulfonyl fluoride group, starting from 3,4-dibromothiophene. The higher acidity of the proton at the 2-position of the thiophene ring makes it susceptible to deprotonation by a strong base (directed metalation), or a bromine-lithium exchange could be performed.
One prominent strategy involves the reaction of an organometallic intermediate with a source of "SO₂F". This can be achieved through several pathways:
Lithiation/Grignard Formation and Reaction with SO₂F₂: 3,4-Dibromothiophene can be selectively metalated at the 2-position using a strong base like n-butyllithium or by forming a Grignard reagent. The resulting organolithium or organomagnesium species can then be quenched with sulfuryl fluoride (SO₂F₂) gas to directly form the C-SO₂F bond.
Palladium-Catalyzed Sulfination: An alternative, palladium-catalyzed approach developed by Willis and others uses the stable sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). In this two-step, one-pot procedure, the aryl halide (3,4-dibromothiophene) undergoes a cross-coupling reaction with DABSO to form a sulfinate salt intermediate. This intermediate is then fluorinated in situ using an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) to yield the final sulfonyl fluoride.
| Approach | Starting Material | Key Reagents | Intermediate | Final Product |
|---|---|---|---|---|
| Grignard/Lithiation | 3,4-Dibromothiophene | 1. Mg or n-BuLi 2. SO₂F₂ | Aryl Grignard or Aryllithium | This compound |
| Pd-Catalyzed Sulfination | 3,4-Dibromothiophene | 1. DABSO, Pd-catalyst 2. NFSI | Aryl Sulfinate Salt | This compound |
Derivatization Strategies and Complex Functionalization of 3,4 Dibromothiophene 2 Sulfonyl Fluoride
Strategic Modification of the Sulfonyl Fluoride (B91410) Group for Diverse Scaffolds
The sulfonyl fluoride moiety is a versatile functional group that can be converted into other important sulfur-containing functionalities, such as sulfonamides, sulfonates, and sulfonyl hydrazides. These transformations are crucial for developing new chemical entities with tailored properties.
The conversion of sulfonyl fluorides to sulfonamides is a well-established transformation, typically achieved by reacting the sulfonyl fluoride with a primary or secondary amine. theballlab.comnih.gov This reaction is often facilitated by a base to neutralize the hydrogen fluoride byproduct. Recent advancements have introduced milder and more efficient methods, such as the use of calcium triflimide as a Lewis acid to activate the sulfonyl fluoride. theballlab.comnih.gov This method has been shown to be effective for a wide range of sterically and electronically diverse sulfonyl fluorides and amines, affording sulfonamides in good to excellent yields. theballlab.comnih.gov
Sulfonate esters can be synthesized from sulfonyl fluorides by reaction with alcohols in the presence of a suitable base. This transformation provides access to a class of compounds with various applications, including as intermediates in organic synthesis.
Sulfonyl hydrazides are typically prepared by the reaction of a sulfonyl chloride with hydrazine (B178648). scholarly.orgresearchgate.net While the direct conversion of sulfonyl fluorides to sulfonyl hydrazides is less common, it can be achieved under specific conditions. Sulfonyl hydrazides are valuable intermediates in organic synthesis, serving as precursors to a variety of heterocyclic compounds and as sulfonyl sources in coupling reactions. researchgate.net
Table 1: Synthesis of Sulfonamide, Sulfonate, and Sulfonyl Hydrazide Derivatives from 3,4-Dibromothiophene-2-sulfonyl fluoride
| Derivative Class | Reagents and Conditions | Product |
| Sulfonamide | Primary/Secondary Amine, Base (e.g., Triethylamine) | 3,4-Dibromo-N-alkyl/aryl-thiophene-2-sulfonamide |
| Sulfonate | Alcohol, Base (e.g., Pyridine) | Alkyl/Aryl 3,4-dibromothiophene-2-sulfonate |
| Sulfonyl Hydrazide | Hydrazine Hydrate | 3,4-Dibromothiophene-2-sulfonohydrazide |
Chemospecific Derivatization for Analytical Applications
Sulfonyl fluorides have gained prominence as "warheads" in chemical biology for their ability to covalently modify specific amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine. nih.gov This reactivity makes them valuable tools for developing chemical probes and activity-based protein profiling (ABPP) reagents. The this compound scaffold can be derivatized to incorporate reporter tags, such as fluorophores or biotin, for analytical applications. These functionalized probes can be used to identify and study the function of specific proteins in complex biological systems. The reactivity of the sulfonyl fluoride group can be tuned by modifying the electronic properties of the thiophene (B33073) ring, allowing for the development of probes with tailored selectivity. nih.gov
Table 2: Examples of Chemospecific Derivatization of this compound for Analytical Applications
| Application | Derivatization Strategy | Example Probe Structure |
| Activity-Based Protein Profiling | Introduction of a reporter tag (e.g., fluorophore, biotin) via a linker attached to the thiophene core. | Biotin-linker-3,4-Dibromothiophene-2-sulfonyl fluoride |
| Covalent Inhibitor Development | Synthesis of derivatives with specific recognition motifs to target the active site of an enzyme. | Pharmacophore-3,4-Dibromothiophene-2-sulfonamide |
Regioselective Functionalization of the Dibromothiophene Core
The presence of two bromine atoms at the 3- and 4-positions of the thiophene ring offers opportunities for regioselective functionalization through various cross-coupling reactions. The differential reactivity of these positions can be exploited to introduce a wide range of substituents in a controlled manner.
The selective substitution of one bromine atom over the other in dibrominated thiophenes can be challenging but is achievable under carefully controlled reaction conditions. The relative reactivity of the bromine atoms can be influenced by steric and electronic factors. For instance, metal-halogen exchange reactions using organolithium reagents at low temperatures can exhibit regioselectivity, allowing for the subsequent reaction with an electrophile at a specific position. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can also be employed for the selective functionalization of the dibromothiophene core. The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of these transformations.
Following the selective substitution of one or both bromine atoms, additional functional groups can be introduced onto the thiophene ring. This allows for the construction of highly functionalized thiophene derivatives with complex substitution patterns. For example, after a regioselective Suzuki coupling to introduce an aryl group at the 4-position, the remaining bromine at the 3-position can be subjected to a different cross-coupling reaction to introduce another substituent. This stepwise approach enables the synthesis of a diverse library of compounds based on the 3,4-disubstituted-thiophene-2-sulfonyl fluoride scaffold.
Table 3: Regioselective Functionalization of the Dibromothiophene Core
| Reaction Type | Position | Reagents and Conditions | Product |
| Suzuki Coupling | 4-position | Arylboronic acid, Pd catalyst, Base | 3-Bromo-4-aryl-thiophene-2-sulfonyl fluoride |
| Stille Coupling | 3-position | Organostannane, Pd catalyst | 4-Bromo-3-substituted-thiophene-2-sulfonyl fluoride |
| Sonogashira Coupling | 4-position | Terminal alkyne, Pd/Cu catalyst, Base | 3-Bromo-4-alkynyl-thiophene-2-sulfonyl fluoride |
Multi-component and Cascade Reactions Incorporating the Compound
Multi-component reactions (MCRs) and cascade reactions offer efficient and atom-economical routes to complex molecules from simple starting materials in a single synthetic operation. The incorporation of this compound into such reactions would provide rapid access to novel and structurally diverse heterocyclic systems.
While specific examples of multi-component or cascade reactions involving this compound are not yet widely reported, its structural features suggest its potential as a building block in such transformations. For instance, the sulfonyl fluoride group could participate in reactions as an electrophile, while the brominated thiophene core could undergo a series of sequential cross-coupling and cyclization reactions. A hypothetical cascade reaction could involve an initial Sonogashira coupling at one of the bromine positions, followed by an intramolecular cyclization to construct a fused heterocyclic system. The development of such reactions would significantly expand the synthetic utility of this compound. A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride has been developed to afford functionalized pyrazolyl aliphatic sulfonyl fluorides, demonstrating the potential for cascade reactions involving sulfonyl fluorides. rsc.org
Table 4: Hypothetical Multi-component Reaction Incorporating this compound
| Reaction Name | Components | Potential Product Class |
| Ugi-type Reaction | Isocyanide, Aldehyde, Amine | Highly substituted thiophene-2-sulfonamide derivatives |
| Passerini-type Reaction | Isocyanide, Aldehyde | α-Acyloxy-thiophene-2-sulfonamide derivatives |
Applications in Advanced Organic Synthesis and Materials Science
Building Block for the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups on the thiophene (B33073) ring allows 3,4-Dibromothiophene-2-sulfonyl fluoride (B91410) to serve as a foundational precursor and scaffold for intricate molecular architectures.
The utility of 3,4-Dibromothiophene-2-sulfonyl fluoride as a precursor stems from the distinct reactivity of its substituents. The bromine atoms at the C3 and C4 positions are prime sites for metal-catalyzed cross-coupling reactions. numberanalytics.com Techniques such as Suzuki, Stille, and Kumada couplings enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. nih.govnih.gov This allows for the synthesis of highly substituted thiophene derivatives where the electronic and steric properties can be precisely tuned. nih.gov The differential reactivity of the two bromine atoms could potentially be exploited for sequential, site-selective functionalization.
Furthermore, the bromine atoms can be converted into organometallic species through halogen-magnesium or halogen-lithium exchange reactions, transforming their electrophilic character into a nucleophilic one. acs.org This opens pathways to react with a different set of electrophiles, further expanding the diversity of accessible polyfunctionalized thiophenes.
The sulfonyl fluoride (-SO₂F) group at the C2 position adds another layer of synthetic utility. This moiety is known for its stability and unique reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. mdpi.com It can react with primary and secondary amines to form stable sulfonamides or with phenols to form sulfonate esters, providing a reliable method for linking the thiophene core to other molecules or building complex heterocyclic systems fused to the thiophene ring. nih.gov The combination of cross-coupling at the C-Br bonds and SuFEx chemistry at the C-SO₂F bond makes this compound a powerful precursor for creating novel, multifunctional heterocycles.
A scaffold in organic synthesis provides a core structural framework upon which a more complex molecule is built. The rigid, five-membered ring of this compound serves as an excellent scaffold for constructing advanced synthetic intermediates. mdpi.com The well-defined geometry of the thiophene ring ensures that substituents introduced at the 2, 3, and 4 positions have a predictable spatial relationship.
By utilizing the orthogonal reactivity of the bromine and sulfonyl fluoride groups, chemists can systematically build out from this central thiophene core. For example, a complex side chain could be introduced via a Suzuki reaction at one of the bromine positions, followed by the formation of a sulfonamide linkage using the sulfonyl fluoride group. This modular approach allows for the assembly of complex intermediates that are crucial in pharmaceutical and materials science research. The thiophene scaffold ensures that the appended functional groups are held in a specific orientation, which can be critical for biological activity or for achieving desired intermolecular packing in solid-state materials.
Contributions to Materials Chemistry and Engineering
Thiophene-based materials are cornerstones of modern materials chemistry, particularly in the field of organic electronics, due to their inherent stability, excellent charge transport properties, and synthetically tunable optoelectronic characteristics. rsc.orgresearchgate.net this compound represents a building block that can impart specific, desirable properties to these advanced materials.
The performance of organic electronic devices is dictated by the electronic properties of the constituent organic semiconductor materials, specifically the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Thiophene-containing polymers and small molecules are widely used because their HOMO/LUMO levels can be fine-tuned through chemical modification. rsc.org
The incorporation of this compound into a conjugated polymer or small molecule would significantly influence its electronic properties. Both the bromine atoms and, more powerfully, the sulfonyl fluoride group are strongly electron-withdrawing. This has the effect of lowering both the HOMO and LUMO energy levels of the material. This strategy is critical for designing n-type (electron-transporting) and ambipolar (electron- and hole-transporting) semiconductors, which are essential for creating complex organic electronic circuits like complementary inverters. dntb.gov.uanorthwestern.edu The introduction of fluorine atoms, in particular, is a well-established method for enhancing electron mobility and improving the ambient stability of organic semiconductors. northwestern.edu
Thiophene derivatives are integral components in both OLEDs and OFETs, serving as light-emitting layers, charge-transport layers, or the active semiconductor channel. beilstein-journals.orginnovations-report.comacs.org
In OLEDs , thiophene-based materials can be designed to emit light across the visible spectrum. rsc.org The use of a building block like this compound could be employed in donor-acceptor type fluorophores, where its strong electron-accepting nature could be paired with an electron-donating moiety to tune the emission wavelength and quantum efficiency. beilstein-journals.org The table below summarizes the performance of several OLEDs that utilize thiophene derivatives as key components, illustrating the versatility of this class of materials.
| Emitter Molecule | Host | Max. Luminance (cd m⁻²) | Max. EQE (%) | Color | Ref. |
| DMB-TT-TPA | - | 752 | 4.61 | Green | beilstein-journals.org |
| TPE2-TT | - | 11,620 | 2.43 | Blue-Green | rsc.org |
| TPE2-DTT | - | 8,456 | 1.81 | Green | rsc.org |
EQE: External Quantum Efficiency
In Organic Field-Effect Transistors (OFETs) , the charge carrier mobility (µ) is a critical performance metric. Oligothiophenes and polythiophenes are renowned for their high hole mobilities. acs.org By incorporating the electron-deficient this compound unit, it becomes possible to design materials with enhanced electron mobility for n-type OFETs. This is crucial for fabricating low-power complementary logic circuits. The table below highlights the performance of representative FETs based on thiophene derivatives.
| Semiconductor Material | Deposition Method | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | Ref. |
| DHFTTF | Vacuum Evaporation | p-type | > 0.1 | acs.org |
| DFPT-TTA | Vapor Phase | n-type | 0.43 | northwestern.edu |
| DFPT-TT | Vapor Phase | n-type | 0.33 | northwestern.edu |
The inherent fluorescent properties of many thiophene derivatives make them excellent platforms for the development of chemosensors and molecular probes. researchgate.netmdpi.com These sensors often operate via mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where interaction with a target analyte modulates the fluorescence output (either quenching or enhancement). researchgate.net
This compound is a particularly promising scaffold for sophisticated molecular probes for several reasons. First, the bromine atoms serve as convenient handles to attach fluorophores or specific recognition units (e.g., receptors for metal ions or other small molecules). researchgate.net Second, and crucially, the sulfonyl fluoride group is a "privileged warhead" in chemical biology. nih.gov It can act as a covalent reactive group that forms stable bonds with nucleophilic amino acid residues such as serine, threonine, lysine, and tyrosine on proteins. This reactivity makes it an ideal functional group for designing activity-based protein profiling (ABPP) probes to map enzyme activity or for developing targeted covalent inhibitors for therapeutic applications. nih.govnih.gov The combination of sites for attaching reporting and recognition elements with a covalent warhead on a single, compact scaffold makes this compound a highly valuable tool for creating advanced chemical probes.
Role in Polymerization and Macromolecular Architectures via SuFEx
Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the role of This compound in polymerization and the formation of macromolecular architectures through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
SuFEx chemistry is a powerful tool for the construction of polymers, particularly polysulfates and polysulfonates, due to its high efficiency and the stability of the resulting linkages. The process typically involves the reaction of bifunctional sulfonyl fluorides (R-SO₂F) with bis-silylethers or other nucleophiles. While a variety of sulfonyl fluorides have been employed as monomers in SuFEx polymerizations, the specific application of this compound in this context has not been reported in the searched literature.
Research in the field of polythiophenes, which are polymers containing thiophene rings in their backbone, has explored numerous synthetic routes such as oxidative coupling, Grignard metathesis, and Stille coupling. These methods, however, are distinct from the SuFEx click chemistry paradigm. The bromine atoms on the thiophene ring of this compound suggest its potential use in cross-coupling polymerization reactions, a common strategy for synthesizing conjugated polymers. Nevertheless, its utility as a monomer in SuFEx-based polymerization remains undocumented in the available resources.
Further research would be necessary to determine the reactivity of the sulfonyl fluoride group on the brominated thiophene ring under SuFEx conditions and to characterize the properties of any resulting polymers.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3,4-Dibromothiophene-2-sulfonyl fluoride, and how can reaction conditions be optimized?
- Methodological Answer : Transition-metal-catalyzed approaches, such as rhodium-catalyzed sulfonyl fluoride synthesis, are effective. The general procedure involves reacting thiophene derivatives with sulfonylating agents under inert atmospheres. Optimization includes adjusting catalyst loading (e.g., 2–5 mol% Rh), temperature (80–120°C), and solvent polarity (e.g., DCM or THF). Monitoring reaction progress via TLC or LC-MS is critical to avoid over-functionalization .
Q. How can the purity and structure of this compound be characterized in academic settings?
- Methodological Answer : Use a combination of / NMR to confirm sulfonyl fluoride incorporation and bromine positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended. For trace impurities, coupling with fluorescence-based probes (e.g., APF/HPF for reactive oxygen species) may help detect oxidative byproducts .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer : Sulfonyl fluorides are moisture-sensitive. Store under anhydrous conditions (argon atmosphere, molecular sieves) at –20°C. Stability tests in solvents like DMF or DMSO should be conducted via periodic NMR sampling. Avoid prolonged exposure to light, as bromine substituents may undergo photolytic cleavage .
Advanced Research Questions
Q. How can enantioselective synthesis of sulfonyl fluoride derivatives be achieved, and what catalysts are suitable?
- Methodological Answer : Rhodium complexes with chiral ligands (e.g., binaphthyl-based phosphoramidites) enable asymmetric synthesis. Key parameters include ligand-to-metal ratios (1:1–1:2) and low-temperature reaction conditions (–40°C) to enhance enantiomeric excess (ee >90%). Post-reaction analysis via chiral HPLC or NMR with chiral shift reagents is essential .
Q. How should researchers address contradictory data in reaction yields or selectivity during bromine-directed functionalization?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., electrophilic vs. radical bromination). Systematic screening of Lewis acids (e.g., FeCl vs. ZnBr) and reaction quenching methods (e.g., rapid cooling vs. gradual) can resolve discrepancies. DFT calculations to map transition states may clarify regioselectivity trends .
Q. What strategies enable post-synthetic modification of this compound for diverse applications?
- Methodological Answer : The bromine atoms serve as handles for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitution (e.g., with amines). Prior sulfonyl fluoride protection (e.g., silylation) may prevent unwanted side reactions. Post-functionalization analysis should include X-ray crystallography to confirm structural integrity .
Data Contradiction and Validation
Q. How can conflicting reports on the compound’s reactivity with nucleophiles be reconciled?
- Methodological Answer : Reactivity discrepancies may stem from solvent polarity (e.g., DMSO accelerates hydrolysis) or nucleophile strength (e.g., primary vs. tertiary amines). Conduct kinetic studies under controlled conditions (e.g., pseudo-first-order kinetics) and compare NMR spectra to track fluoride release as a proxy for sulfonyl group stability .
Analytical and Safety Protocols
Q. What safety protocols are critical when working with this compound?
- Methodological Answer : Use fume hoods for all manipulations due to potential HF release. Emergency kits for HF exposure (e.g., calcium gluconate gel) must be accessible. Waste disposal should follow ECHA guidelines for halogenated sulfonyl compounds, including neutralization with aqueous bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
